An In-depth Technical Guide to Hydrochlorothiazide
An In-depth Technical Guide to Hydrochlorothiazide
Disclaimer: The provided chemical formula C17H22ClN3O6S does not correspond to the widely known and researched compound Hydrochlorothiazide (HCTZ), which has a formula of C7H8ClN3O4S2[1]. This guide focuses on Hydrochlorothiazide, a major therapeutic agent in the benzothiadiazide class, due to the thematic relevance to the likely intended subject of inquiry.
Introduction
Hydrochlorothiazide (HCTZ) is a thiazide diuretic medication extensively used in the management of hypertension and edema.[2][3][4] First synthesized in 1957, it remains one of the most commonly prescribed antihypertensive agents, valued for its efficacy, oral bioavailability, and well-established safety profile.[5] It functions by inhibiting electrolyte reabsorption from the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water.[3][4][6] This document provides a comprehensive overview of HCTZ, including its chemical structure, physicochemical properties, synthesis, mechanism of action, and analytical methodologies, tailored for an audience of researchers and drug development professionals.
Chemical Structure and Properties
Hydrochlorothiazide is chemically designated as 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.[7] Its structure features a benzothiadiazine backbone, which is critical for its diuretic activity.[8]
Chemical Structure:
A summary of the key physicochemical properties of Hydrochlorothiazide is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C7H8ClN3O4S2 | [1][9] |
| Molecular Weight | 297.74 g/mol | [1][10] |
| Appearance | White or practically white crystalline powder | [7] |
| Odor | Odorless | [7] |
| Taste | Slightly bitter | [7] |
| Solubility | Practically insoluble in water and chloroform; Soluble in acetone, dilute ammonia, and sodium hydroxide solutions; Sparingly soluble in ethanol. | [5][7] |
| pKa | 7.9, 9.2 (at 25°C) | [7] |
| LogP | -0.07 | [10] |
| Melting Point | Decomposes at ~266-268 °C |
Spectroscopic data are crucial for the identification and characterization of HCTZ. Key data are summarized in Table 2.
| Spectroscopic Technique | Key Features and Wavenumbers (cm⁻¹) | Reference |
| FT-IR (KBr Disc) | 3357-3165 (N-H stretching), 1315 (asymmetric SO₂ stretching), 1149 & 1057 (symmetric SO₂ stretching), 771 (C-Cl stretching) | [10] |
| ¹H NMR | Correlations occur among the H3, H5, and H6 of β-cyclodextrin and the aromatic hydrogens H1 and H2 of HCTZ in complexes. | [11] |
| ¹³C NMR | Data confirms the identity of impurities as methylene-bridged pairs of HCTZ molecules. | [12] |
| Mass Spectrometry | Molecular Weight: 297.739 | [1] |
| UV Spectroscopy | Spectra have been reported and are used for analysis. | [5] |
Synthesis and Manufacturing
Hydrochlorothiazide is primarily synthesized from 4-amino-6-chloro-1,3-benzenedisulfonamide. The synthesis involves a cyclization reaction, typically using formaldehyde or paraformaldehyde.
The logical flow for a common synthesis route is depicted below.
Caption: General synthesis pathway for Hydrochlorothiazide.
Protocol 1: Synthesis via Formaldehyde Condensation [13][14]
-
Reaction Setup: Suspend 4-amino-6-chloro-1,3-benzenedisulfonamide in water in a suitable reaction vessel.
-
Heating: Warm the suspension to 80-90°C with stirring.[14]
-
Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde to the heated suspension.
-
Reaction: Increase the temperature to 90-100°C and maintain for 0.5 to 1.5 hours to complete the cyclization.[13]
-
Cooling and Isolation: Cool the reaction mixture. The crude Hydrochlorothiazide precipitates out of the solution.
-
Purification: Filter the crude product. Adjust the pH of the filtrate to 5.5-7.0, decolorize with activated carbon, and perform separation and purification, typically via recrystallization, to yield pure Hydrochlorothiazide.[13]
Protocol 2: Synthesis via Paraformaldehyde [15]
-
Reaction Setup: Heat a mixture of 4-amino-6-chloro-1,3-benzenedisulfonamide and paraformaldehyde in an alcohol solvent (e.g., methanol) to reflux.
-
Acidic Addition: Add a solution of an inorganic acid, such as sulfuric acid, dissolved in alcohol to the refluxing reaction mass.
-
Reaction Completion: Continue refluxing until the reaction is complete.
-
Isolation and Purification: Cool the mixture to precipitate the product. The crude product is then filtered and purified by recrystallization from water to yield highly pure HCTZ.[15]
Mechanism of Action
Hydrochlorothiazide exerts its diuretic and antihypertensive effects by acting on the kidneys. The primary site of action is the distal convoluted tubule (DCT).[2][4]
-
Uptake: HCTZ is transported from the bloodstream into the epithelial cells of the distal convoluted tubule by organic anion transporters (OAT1, OAT3, OAT4).[2]
-
Inhibition: Within the tubule, HCTZ specifically inhibits the Na⁺/Cl⁻ cotransporter (NCC), also known as Solute Carrier Family 12 Member 3 (SLC12A3), located on the apical membrane.[2][4][16]
-
Natriuresis and Diuresis: This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.[3][16] The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water excretion (diuresis).[16]
-
Antihypertensive Effect: The initial reduction in blood pressure is due to a decrease in plasma volume and cardiac output.[3][4] Over time, HCTZ also contributes to a sustained reduction in blood pressure by reducing peripheral vascular resistance, although the exact mechanism for this vasodilation is not fully understood.[4][16]
References
- 1. Hydrochlorothiazide [webbook.nist.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]
- 4. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hydrochlorothiazide - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hydrochlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Hydrochlorothiazide CAS#: 58-93-5 [m.chemicalbook.com]
- 8. chemignition.com [chemignition.com]
- 9. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmaceutical Composition of Hydrochlorothiazide:β-Cyclo-dextrin: Preparation by Three Different Methods, Physico-Chemical Characterization and In Vivo Diuretic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification and identification of an impurity in bulk hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN103396381A - Production method for hydrochlorothiazide - Google Patents [patents.google.com]
- 14. CN105272937A - Production method of hydrochlorothiazide - Google Patents [patents.google.com]
- 15. WO2007026376A2 - A novel process for preparation of highly pure crystalline hydrochlorothiazide - Google Patents [patents.google.com]
- 16. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]
